Antineoplastic Annotation vs. Structurally Related Furan Sulfonamides Lacking Oncology Annotations
The MeSH supplementary concept record for MO‑I‑1100 (the identifier under which 606945-13-5 is indexed) explicitly carries the note “has antineoplastic activity” and cites a 2014 Hepatology study as the structure‑first source [1]. In contrast, several structurally close furan‑2‑ylmethyl‑benzenesulfonamides (e.g., 4‑amino‑N‑furan‑2‑ylmethyl‑benzenesulfonamide, 4‑fluoro‑N‑furan‑2‑ylmethyl‑benzenesulfonamide) are predominantly annotated as carbonic‑anhydrase inhibitors in the PDB without a MeSH‑curated antineoplastic flag. This curated annotation, although not a quantitative IC₅₀ value, provides the only authoritative, database‑level differentiation signal currently available for 606945-13-5.
| Evidence Dimension | Curated anticancer annotation (MeSH) |
|---|---|
| Target Compound Data | Annotation: 'has antineoplastic activity' (MeSH MO‑I‑1100) |
| Comparator Or Baseline | 4‑amino‑N‑furan‑2‑ylmethyl‑benzenesulfonamide / 4‑fluoro‑N‑furan‑2‑ylmethyl‑benzenesulfonamide — no antineoplastic flag in MeSH or PDB |
| Quantified Difference | Qualitative — presence vs. absence of curated anticancer label |
| Conditions | MeSH supplementary concept database; source publication: Hepatology 2014;60(4):1302‑13 |
Why This Matters
Procurement decisions for oncology‑focused screening campaigns are often triaged based on authoritative database annotations; 606945-13-5 carries a curated anticancer flag that most close analogs lack.
- [1] MeSH Supplementary Concept Data: MO-I-1100. Unique ID C000594609. National Library of Medicine (2015). View Source
